molecular formula C19H25ClN2O4 B2840453 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride CAS No. 1396792-20-3

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride

Cat. No.: B2840453
CAS No.: 1396792-20-3
M. Wt: 380.87
InChI Key: HWBMMJWSAOJMSV-UHFFFAOYSA-N
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Description

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride is a complex organic compound that features a furan ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Furan-2-yl Intermediate: This step involves the preparation of the furan-2-yl intermediate through a series of reactions such as cyclization and functional group modifications.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and appropriate alkylating agents.

    Coupling with Methoxyphenyl Group: The final step involves coupling the furan-2-yl piperazine derivative with a methoxyphenyl ethanone derivative under specific conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkyl halides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride: Lacks the furan ring, which may affect its biological activity.

    1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride: Lacks the methoxy group, which may influence its chemical reactivity and interactions.

Uniqueness: 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-(3-methoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.ClH/c1-24-16-5-2-4-15(12-16)13-19(23)21-9-7-20(8-10-21)14-17(22)18-6-3-11-25-18;/h2-6,11-12,17,22H,7-10,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBMMJWSAOJMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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